N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiochromen, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Synthesis of the Thiochromen Intermediate: The thiochromen ring is formed through a series of reactions, including cyclization and oxidation steps.
Coupling of Intermediates: The benzodioxole and thiochromen intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound shares the benzodioxole moiety and has shown efficacy in tumor cells under glucose starvation.
N-{[4-(1,3-Benzodioxol-5-yl)phenyl]quinoline-3-carboxamide: This compound has similar structural features and is used in the synthesis of trithiocarbonates as HDAC inhibitors.
Uniqueness
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide is unique due to its combination of benzodioxole, thiochromen, and thiophene moieties, which confer distinct chemical and biological properties .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of benzodioxole, thiochromen, and thiophene moieties, which may contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes.
Target Pathways
- Cell Cycle Regulation : Similar compounds have shown the ability to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells. This suggests that this compound may exert similar effects through modulation of cell cycle checkpoints.
- Apoptosis Induction : The compound may activate apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant cells.
- Enzyme Interaction : The presence of functional groups like the amide and carbonyl groups allows for potential interactions with enzymes and receptors, enhancing its bioactivity through enzyme inhibition or activation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and induction of apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming apoptosis induction.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a notable reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxole Intermediate : Achieved through copper-catalyzed coupling reactions.
- Synthesis of Thiochromen Intermediate : Involves cyclization and oxidation steps.
- Coupling Reaction : The final compound is formed via a palladium-catalyzed cross-coupling reaction between intermediates.
While specific physical properties such as melting point or boiling point are not extensively documented, the compound's stability is presumed to be influenced by its structural components and functional groups.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S2/c23-19-13-4-1-2-5-16(13)28-21(22-20(24)17-6-3-9-27-17)18(19)12-7-8-14-15(10-12)26-11-25-14/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGBAHIAAOSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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